molecular formula C21H23NO4S B2911688 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide CAS No. 2034403-67-1

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2911688
CAS No.: 2034403-67-1
M. Wt: 385.48
InChI Key: SZBCKQXMTPBLSQ-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide (CAS 2034403-67-1) is an organic compound with the molecular formula C21H23NO4S and a molecular weight of 385.48 g/mol . This acetamide derivative features a benzothiophene group linked to a 2-hydroxypropyl chain and a 3,4-dimethoxyphenylacetamide moiety, presenting a complex structure of interest in medicinal chemistry and drug discovery research . The compound is offered with high purity for research applications. It is intended for investigational use in laboratory settings only, such as in vitro studies or as a standard or building block in chemical synthesis. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary personal use. Researchers can access detailed specifications, including predicted physicochemical properties such as a density of 1.250±0.06 g/cm³ and a boiling point of 643.0±55.0 °C .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-21(24,19-12-15-6-4-5-7-18(15)27-19)13-22-20(23)11-14-8-9-16(25-2)17(10-14)26-3/h4-10,12,24H,11,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBCKQXMTPBLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC(=C(C=C1)OC)OC)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 1-benzothiophene-2-carboxylic acid with 2-amino-2-hydroxypropane to form the intermediate compound. This intermediate is then reacted with 3,4-dimethoxyphenylacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide undergoes various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) at elevated temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound can be compared to structurally related acetamides and benzamides with variations in aromatic systems, substituent groups, and side chains. Key examples include:

Compound Name Key Substituents Molecular Formula Key Properties/Applications Reference
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide 1-Benzothiophen-2-yl, 3,4-dimethoxyphenyl C₁₉H₂₁NO₃S Potential bioactive scaffold
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) Benzamide, 3,4-dimethoxyphenethyl C₁₇H₁₉NO₃ 80% yield, MP 90°C, synthetic simplicity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, thiazolyl C₁₁H₈Cl₂N₂OS Hydrogen-bonded dimers, coordination
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide 2,4-Dichlorophenoxy, benzothiophene C₁₉H₁₇Cl₂NO₃S Higher lipophilicity (Cl substituents)
N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-phenyl]acetamide Chloronitrophenyl, diazenyl C₁₇H₁₇Cl₂N₅O₄ Skin sensitization (H317 warning)
  • In contrast, 3,4-dichloro () and 2,4-dichlorophenoxy () substituents are electron-withdrawing, increasing lipophilicity and altering metabolic stability . The benzothiophene group in the target compound may offer superior π-stacking compared to benzamide (Rip-B) or thiazole () systems, impacting crystallinity and binding interactions .

Physicochemical and Crystallographic Properties

  • Melting Points : Rip-B exhibits a moderate melting point (90°C), while the thiazolyl acetamide () has a higher MP (459–461 K), likely due to stronger intermolecular hydrogen bonds (N–H⋯N motifs) .
  • Crystal Packing : The thiazolyl acetamide forms inversion dimers via R₂²(8) hydrogen bonding, a feature absent in methoxy-substituted analogues. This suggests that electron-withdrawing groups enhance directional intermolecular interactions .

Research Findings and Implications

  • Substituent-Driven Bioactivity : Methoxy groups may enhance blood-brain barrier penetration, while chlorinated analogues () could improve target selectivity in hydrophobic environments .
  • Synthetic Efficiency : Rip-B’s high yield (80%) supports the scalability of similar amine-acyl chloride routes for the target compound .
  • Safety Profiles : The diazenyl compound’s toxicity () underscores the need for substituent optimization to minimize adverse effects .

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene moiety linked to a hydroxypropyl group and a dimethoxyphenyl acetamide. This unique structure may contribute to its biological activities by influencing interactions with various biological targets.

Component Structure
Benzothiophene MoietyProvides aromatic characteristics and potential for enzyme interaction.
Hydroxypropyl GroupMay enhance solubility and bioavailability.
Dimethoxyphenyl AcetamideContributes to the compound's overall pharmacological profile.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiophene Core : Achieved through cyclization reactions involving thiophene derivatives.
  • Introduction of Hydroxypropyl Group : This may involve reactions with epoxides or halohydrins under basic conditions.
  • Attachment of Dimethoxyphenyl Group : Generally accomplished via nucleophilic substitution reactions.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit notable anticancer activity. For instance, studies have demonstrated that derivatives of benzothiophene can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827) and others . The mechanism often involves the modulation of key cellular pathways associated with cell growth and apoptosis.

Antimicrobial Activity

Preliminary evaluations suggest that this compound may possess antimicrobial properties. Compounds in this class have been shown to exhibit activity against a range of bacterial strains, making them potential candidates for further development as antimicrobial agents .

Case Studies

Several studies have explored the biological effects of benzothiophene derivatives:

  • Study on Antitumor Activity :
    • A series of benzothiophene derivatives were tested against human lung cancer cell lines.
    • Results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting effective inhibition of tumor cell proliferation .
  • Antimicrobial Testing :
    • The compound was evaluated against common bacterial strains.
    • Results showed promising antimicrobial activity comparable to established antibiotics .

Q & A

Q. What are the established synthetic routes for N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide, and what key intermediates are involved?

Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, analogous compounds (e.g., A-740003) are synthesized via amidation between substituted benzothiophene derivatives and 3,4-dimethoxyphenylacetamide precursors. Key intermediates include:

  • 1-Benzothiophen-2-yl-2-hydroxypropylamine : Prepared via Grignard addition to 2-cyanobenzothiophene followed by reduction .
  • 3,4-Dimethoxyphenylacetyl chloride : Generated from 3,4-dimethoxyphenylacetic acid using thionyl chloride .
    Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products. Direct amidation methods, such as those using carbodiimide coupling agents (e.g., EDC·HCl), have been adapted for similar acetamides .

Q. What is the primary mechanism of action of this compound in preclinical models?

Methodological Answer : The compound is structurally related to P2X7 receptor antagonists (e.g., A-740003), which inhibit ATP-gated ion channels implicated in neuropathic pain and inflammation. To validate its mechanism:

  • Perform calcium flux assays in HEK293 cells expressing recombinant P2X7 receptors .
  • Compare dose-response profiles with known antagonists (e.g., IC₅₀ values) using electrophysiological recordings .
  • Assess in vivo efficacy in rodent neuropathic pain models (e.g., chronic constriction injury) with behavioral tests (e.g., von Frey filaments) .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer :

  • HPLC-MS : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) for mass verification .
  • ¹H/¹³C NMR : Confirm stereochemistry and substituent positions (e.g., benzothiophene vs. phenyl ring coupling) in deuterated DMSO or CDCl₃ .
  • X-ray crystallography : Resolve conformational ambiguities (e.g., hydroxypropyl orientation) by growing single crystals in ethyl acetate/hexane mixtures .

Q. How does the substitution pattern (e.g., 3,4-dimethoxyphenyl) influence bioavailability?

Methodological Answer :

  • LogP calculations : Predict lipophilicity using software like MarvinSketch; compare with analogs lacking methoxy groups .
  • Permeability assays : Use Caco-2 cell monolayers to measure apical-to-basal transport, correlating with methoxy group positioning .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated demethylation of methoxy groups .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer :

  • Store as a lyophilized powder at -20°C under inert gas (argon) to prevent oxidation of the benzothiophene moiety .
  • For solutions, use anhydrous DMSO (stored over molecular sieves) and aliquot to avoid freeze-thaw cycles .
  • Monitor degradation via stability-indicating HPLC (e.g., new peaks at 210–300 nm) under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-response data across different pain models?

Methodological Answer :

  • Model-specific factors : Compare pharmacokinetic profiles (e.g., brain penetration in spinal nerve ligation vs. inflammatory pain models) using LC-MS/MS .
  • Receptor heterogeneity : Perform radioligand binding assays with tissue homogenates (e.g., spinal cord vs. dorsal root ganglia) to assess regional P2X7 expression .
  • Sex differences : Include both male and female rodents to account for hormonal modulation of pain pathways .

Q. What strategies optimize selectivity over related P2X receptor subtypes (e.g., P2X4)?

Methodological Answer :

  • Molecular docking : Use homology models of P2X7 vs. P2X4 to identify critical residues (e.g., Tyr550 in P2X7) for selective interactions .
  • Mutagenesis studies : Introduce point mutations (e.g., K64A in P2X4) and test compound affinity via patch-clamp electrophysiology .
  • Functional selectivity assays : Measure ATP-induced IL-1β release (P2X7-specific) vs. calcium oscillations (P2X4-mediated) in macrophages .

Q. How can structural modifications enhance metabolic stability without compromising potency?

Methodological Answer :

  • Bioisosteric replacement : Substitute methoxy groups with trifluoromethoxy or methylsulfonyl groups to resist demethylation .
  • Pro-drug design : Mask the hydroxypropyl group as an ester (e.g., acetyl) for improved plasma stability, with enzymatic cleavage in target tissues .
  • SAR studies : Synthesize analogs with varied benzothiophene substituents (e.g., 5-Cl vs. 5-CH₃) and correlate with microsomal half-life .

Q. What computational methods are effective for predicting off-target interactions?

Methodological Answer :

  • Pharmacophore screening : Use Schrödinger’s Phase to align with known targets (e.g., serotonin receptors) and flag potential off-targets .
  • Machine learning : Train models on ChEMBL data to predict CYP inhibition or hERG channel binding .
  • Molecular dynamics : Simulate binding to lipid bilayers to assess nonspecific membrane interactions .

Q. How should researchers address batch-to-batch variability in in vivo efficacy studies?

Methodological Answer :

  • Rigorous QC protocols : Implement chiral HPLC to ensure enantiomeric purity of the hydroxypropyl group .
  • Pharmacodynamic biomarkers : Measure CSF ATP levels or IL-1β concentrations to normalize efficacy data across batches .
  • Blinded dosing : Randomize compound batches and use third-party coding to eliminate observer bias .

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